Fmoc-L-beta-homoisoleucine

Catalog No.
S1768384
CAS No.
193954-27-7
M.F
C22H25NO4
M. Wt
367.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-L-beta-homoisoleucine

CAS Number

193954-27-7

Product Name

Fmoc-L-beta-homoisoleucine

IUPAC Name

(3R,4S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylhexanoic acid

Molecular Formula

C22H25NO4

Molecular Weight

367.4 g/mol

InChI

InChI=1S/C22H25NO4/c1-3-14(2)20(12-21(24)25)23-22(26)27-13-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,14,19-20H,3,12-13H2,1-2H3,(H,23,26)(H,24,25)/t14-,20+/m0/s1

InChI Key

VHZUUIWBAYOCDD-VBKZILBWSA-N

SMILES

CCC(C)C(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Synonyms

Fmoc-L-beta-homoisoleucine;193954-27-7;Fmoc-beta-Homoile-OH;Fmoc-beta-Hoile-OH;(3R,4S)-3-(Fmoc-amino)-4-methylhexanoicacid;Fmoc--Homoile-OH;Fmoc-|A-Homoile-OH;Fmoc-L-?-Homoisoleucine;Fmoc-L-|A-homoisoleucine;SCHEMBL119195;03671_FLUKA;MolPort-000-162-473;ZINC2386816;CF-327;AKOS016003206;AJ-35384;AK-89155;AM803448;KB-52093;TR-009013;FT-0653047;ST24047276;V1050

Canonical SMILES

CCC(C)C(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Isomeric SMILES

CC[C@H](C)[C@@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Fmoc-L-beta-homoisoleucine (Fmoc-β-homoIle-OH) is a modified amino acid used in the field of peptide chemistry, particularly in solid-phase peptide synthesis (SPPS) []. SPPS is a technique for efficiently constructing peptides and proteins in a step-wise manner. Fmoc-β-homoIle-OH functions as a building block in this process, incorporating the β-homoisoleucine (β-Ile) amino acid into the peptide chain.

Structural Modifications and Functional Implications

β-Ile differs from the standard isoleucine (Ile) by having an additional methylene group inserted between the alpha (α) and beta (β) carbons of its side chain. This seemingly minor structural change can have significant functional consequences for the resulting peptide []. Studies have shown that incorporating β-Ile residues can:

  • Enhance the stability of the peptide: The additional methylene group in β-Ile can increase the conformational rigidity of the peptide backbone, making it more resistant to proteolytic degradation (breakdown by enzymes) [, ]. This property can be advantageous for designing peptides with longer half-lives in the body, potentially improving their therapeutic efficacy.
  • Modulate peptide-protein interactions: The altered side chain of β-Ile can influence how the peptide interacts with other molecules, such as proteins. This can be useful for designing peptides with specific binding affinities for target proteins, which is crucial for developing drugs and other therapeutic agents [].

Applications in Peptide Design and Discovery

Due to its potential to improve peptide stability and modulate interactions, Fmoc-β-homoIle-OH finds application in various areas of scientific research, including:

  • Development of peptide-based drugs: Researchers are exploring the use of β-Ile-containing peptides for various therapeutic purposes, such as developing new antibiotics, hormones, and enzyme inhibitors [].
  • Design of functional peptides for biomaterials: β-Ile can be incorporated into peptides used to create biomaterials with specific properties, such as improved cell adhesion or controlled drug release [].
  • Studying protein-peptide interactions: By incorporating β-Ile into specific positions within a peptide, scientists can gain insights into how peptides interact with their target proteins at the molecular level [].

  • Oxidation: The compound can undergo oxidation to yield corresponding oxo derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
  • Reduction: It can be reduced to form its reduced counterparts using agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: The Fmoc group can be substituted with other protecting groups or functional groups, often using piperidine for deprotection.

These reactions are significant for modifying the compound for specific applications in peptide synthesis.

Fmoc-L-beta-homoisoleucine is primarily utilized in proteomics research. Its incorporation into polypeptide chains during protein synthesis allows for the study of protein structure and function. By altering the properties of proteins, this compound can influence various cellular processes, including cell signaling pathways and gene expression. The specific effects depend on the proteins into which it is incorporated.

The synthesis of Fmoc-L-beta-homoisoleucine typically involves:

  • Protection of the Amino Group: L-beta-homoisoleucine is reacted with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base, such as sodium bicarbonate, in an organic solvent like dioxane .
  • Automated Peptide Synthesizers: For industrial production, automated synthesizers are employed to optimize reaction conditions and enhance yield and purity.

Alternative synthetic routes may also exist, depending on specific laboratory setups and desired outcomes.

Fmoc-L-beta-homoisoleucine finds use in various fields:

  • Peptide Synthesis: It serves as a building block in the synthesis of peptides and proteins.
  • Drug Discovery: The compound plays a role in developing peptide-based therapeutics due to its ability to modify protein interactions.
  • Biochemical Research: Its unique properties make it valuable for studying protein folding and interactions.

Research indicates that Fmoc-L-beta-homoisoleucine interacts with various biomolecules during peptide synthesis. Its incorporation into peptides can alter their hydrophobicity, membrane affinity, and conformation, impacting biological activity and stability . Studies focusing on these interactions are essential for understanding its role in biochemical pathways and therapeutic applications.

Several compounds share structural similarities with Fmoc-L-beta-homoisoleucine, including:

  • Fmoc-L-isoleucine: A direct analog that lacks the beta modification but retains similar properties.
  • Fmoc-L-leucine: Another branched-chain amino acid that serves as a common building block in peptide synthesis.
  • Fmoc-L-valine: A smaller branched-chain amino acid that can influence peptide conformation differently compared to Fmoc-L-beta-homoisoleucine.

Comparison Table

CompoundStructural FeaturesUnique Aspects
Fmoc-L-beta-homoisoleucineBeta modification at isoleucineEnhanced hydrophobicity due to beta position
Fmoc-L-isoleucineStandard isoleucine structureLacks beta modification
Fmoc-L-leucineSimilar branched structureLarger side chain impacts peptide interactions
Fmoc-L-valineSmaller branched side chainDifferent hydrophobicity compared to beta-homoisoleucine

The unique beta modification of Fmoc-L-beta-homoisoleucine allows for distinct interactions within peptides, influencing their biological activity and potential therapeutic applications. This makes it a valuable compound in both research and industrial contexts.

Laboratory-Scale Synthetic Routes

Fluorenylmethoxycarbonyl-Protection Strategies for Beta-Homo-Amino Acids

The fluorenylmethoxycarbonyl protecting group represents a cornerstone methodology in contemporary amino acid chemistry, particularly for beta-homo amino acid derivatives [4]. The installation of the fluorenylmethoxycarbonyl group on beta-homoisoleucine follows established carbamate formation protocols, wherein the amino group reacts with fluorenylmethoxycarbonyl chloride or fluorenylmethoxycarbonyl-N-hydroxysuccinimide under controlled basic conditions [13] [39].

The fluorenylmethoxycarbonyl protection mechanism involves nucleophilic attack by the amino nitrogen on the carbonyl carbon of the protecting reagent, forming a stable carbamate linkage [4] [13]. This reaction typically proceeds in the presence of triethylamine or sodium bicarbonate as base, maintaining reaction temperatures between -15°C and ambient conditions to minimize side reactions [4] [39]. The fluorenylmethoxycarbonyl group demonstrates exceptional stability under acidic conditions while remaining selectively removable under mild basic treatment [13] [39].

For beta-homoisoleucine specifically, the protection reaction yields fluorenylmethoxycarbonyl-L-beta-homoisoleucine with molecular formula C₂₂H₂₅NO₄ and molecular weight 367.45 grams per mole [1] [6]. The compound exhibits characteristic optical rotation of -24 ± 1 degrees at concentration 0.5 in chloroform [1] [3], confirming maintenance of stereochemical integrity during protection.

The synthetic approach typically employs multi-step protocols beginning with L-isoleucine as starting material [7]. Initial amino group protection using fluorenylmethoxycarbonyl chloride in tetrahydrofuran at -15°C establishes the protected intermediate [7]. Subsequent chain elongation through homologation reactions, commonly utilizing Arndt-Eistert methodology or related approaches, introduces the beta-homo modification [41]. This homologation extends the amino acid backbone by one methylene unit, fundamentally altering the conformational properties and enzymatic resistance compared to the parent isoleucine [7].

The fluorenylmethoxycarbonyl deprotection mechanism operates through a well-characterized two-step process [27] [31]. Primary base attack at the fluorenyl 9-position initiates elimination to form dibenzofulvene and release the free amino acid [27] [28]. Piperidine serves as the preferred deprotection reagent, forming stable adducts with the dibenzofulvene byproduct to prevent side reactions [27] [31]. Alternative bases including 4-methylpiperidine and piperazine demonstrate comparable efficacy while offering reduced toxicity profiles [27] [31].

Stereochemical Control in Beta-Carbon Functionalization

Stereochemical control during beta-carbon functionalization represents a critical challenge in beta-homo amino acid synthesis [20] [25]. The presence of two consecutive stereocenters in beta-branched amino acids necessitates precise control of absolute configuration to ensure therapeutic efficacy and biological activity [25] [26].

Contemporary synthetic strategies employ substrate-controlled stereoselection, wherein the inherent chirality of precursor molecules directs the stereochemical outcome [14] [20]. This approach contrasts with traditional enzyme-controlled processes, offering enhanced predictability and reproducibility in laboratory-scale synthesis [14]. Quantum mechanical calculations demonstrate that conformational constraints imposed by amino acid sequences significantly influence transition state geometries and subsequent stereoselectivity [14].

The stereodivergent allylation methodology exemplifies advanced approaches to stereochemical control [21] [23]. This technique utilizes chiral N-tert-butanesulfinyl imines derived from appropriately functionalized aldehydes, enabling access to both enantiomeric forms through modification of auxiliary configuration or reaction conditions [21] [23]. Indium and zinc-mediated allylation reactions proceed with excellent diastereoselectivity, typically exceeding 20:1 ratios [21].

Asymmetric synthesis protocols for beta-amino acids increasingly rely on enzymatic transformations [22]. Omega-transaminases catalyze the asymmetric amination of beta-keto acids, though substrate instability presents significant challenges [22]. The strategic use of lipases to generate beta-keto acids in situ from thermodynamically stable beta-ketoesters circumvents this limitation, enabling efficient beta-amino acid production [22].

Stereochemical verification employs multiple analytical techniques to confirm absolute configuration [30]. Marfey's reagent derivatization followed by high-performance liquid chromatography separation provides standard methodology for enantiomeric determination, though partial racemization during analysis necessitates careful interpretation [30]. Alternative approaches utilizing deuterium chloride/deuterium oxide hydrolysis coupled with gas chromatography-mass spectrometry on chiral stationary phases offer enhanced reliability [30].

Industrial Manufacturing Processes

Scale-Up Challenges in Peptide-Grade Production

The transition from laboratory-scale synthesis to industrial peptide-grade production presents multifaceted challenges requiring systematic optimization of reaction parameters and processing conditions [15] [16]. Scaling peptide synthesis from micromole to hundreds of millimoles necessitates fundamental reconsideration of heat transfer, mass transfer, and reaction kinetics [32].

Temperature control emerges as a primary concern during scale-up operations [30]. Laboratory reactions conducted at controlled temperatures often experience significant thermal fluctuations when scaled to industrial volumes due to increased thermal mass and reduced surface-to-volume ratios [30]. The synthesis of fluorenylmethoxycarbonyl-L-beta-homoisoleucine requires maintenance of precise temperature ranges during protection and deprotection steps to prevent side product formation and ensure consistent stereochemical outcomes [30].

Microwave-assisted solid phase peptide synthesis represents an emerging solution to scale-up challenges [32]. Modern instrumentation enables production-scale synthesis while maintaining the rapid reaction kinetics and high coupling efficiencies characteristic of small-scale operations [32]. Automated systems equipped with audit trail capabilities and user permission protocols facilitate adaptation to current Good Manufacturing Practice environments [32].

The economics of peptide production significantly impact industrial viability [15]. Raw material costs, particularly for specialized amino acids and growth factors, constitute substantial production expenses [15]. For antimicrobial peptides, individual components such as guanidine can represent over 25% of total production costs, reaching approximately $41,000 per gram [15]. These economic pressures drive innovation in synthetic methodologies and process optimization.

Batch-to-batch variability represents another critical scale-up challenge [16]. Cell-free expression systems, while suitable for small-scale preparations, often exhibit inconsistent performance when scaled to industrial volumes [16]. Standardization of reaction conditions, reagent specifications, and processing parameters becomes essential for maintaining product quality and regulatory compliance [16].

Equipment design considerations specific to peptide synthesis include selection of appropriate reactor materials, agitation systems, and monitoring instrumentation [29]. The Peptide-Scaleup system exemplifies specialized equipment designed for gram-scale peptide production, utilizing heated reactors and continuous flow technology to achieve synthesis scales from 0.5 to 5.0 millimoles [29]. Such systems minimize solvent and reagent usage while providing real-time monitoring of reaction progress [29].

Purification and Quality Control Protocols

Peptide purification at industrial scale requires sophisticated chromatographic techniques capable of resolving closely related impurities while maintaining economic viability [18] [43]. Reversed-phase high-performance liquid chromatography serves as the gold standard for peptide purification, though alternative methodologies including ion exchange and size exclusion chromatography provide complementary separation mechanisms [18] [46].

The complexity of peptide impurity profiles necessitates comprehensive analytical characterization [43]. Process-related impurities including deletion sequences, insertion products, isomers, and truncated sequences arise from incomplete coupling reactions and side reactions during synthesis [43]. Additionally, degradation products such as deamidated and oxidized forms contribute to the overall impurity burden [43]. The theoretical number of individual impurities in crude peptide preparations can reach millions, though most are removable during purification [43].

Quality control protocols for peptide-grade materials typically require purity levels exceeding 95% as determined by high-performance liquid chromatography [19] [42]. No individual impurity should exceed 1% of the total area, with detection limits reaching 0.10% area sensitivity [43]. These stringent requirements necessitate development of stability-indicating analytical methods capable of detecting degradation products formed under accelerated stability conditions [43].

Quality ParameterSpecificationAnalytical Method
Purity>95%Reversed-Phase High-Performance Liquid Chromatography [42]
Individual Impurities<1% eachHigh-Performance Liquid Chromatography with Mass Spectrometry [43]
Molecular Weight Confirmation±1 mass unitMatrix-Assisted Laser Desorption Ionization Time-of-Flight Mass Spectrometry [30]
Amino Acid Composition±10% of theoreticalAmino Acid Analysis following Acid Hydrolysis [30]

Mass spectrometry plays an essential role in identity confirmation and impurity characterization [30] [42]. Matrix-assisted laser desorption ionization time-of-flight mass spectrometry and electrospray ionization mass spectrometry provide complementary capabilities for molecular weight determination and structural elucidation [18] [42]. Regulatory standards typically require molecular weight accuracy within ±1 mass unit for pharmaceutical applications [30].

Amino acid analysis serves as an orthogonal technique for composition verification [30]. This methodology involves complete acid hydrolysis of the peptide followed by chromatographic separation and quantification of constituent amino acids [30]. Ion-exchange chromatography with ninhydrin detection remains the gold standard due to superior accuracy, though modern approaches utilizing pre-column derivatization and reversed-phase separation offer enhanced sensitivity [30].

The implementation of current Good Manufacturing Practice standards requires comprehensive documentation and validation of all analytical procedures [47] [49]. Quality assurance systems must encompass raw material control, manufacturing process validation, equipment maintenance, and personnel training [47] [49]. Environmental monitoring of manufacturing facilities, including air quality, temperature, and humidity control, ensures consistent production conditions [47].

Stability testing protocols evaluate peptide integrity under various storage conditions and formulation environments [30] [49]. Accelerated stability studies at elevated temperatures (typically 70°C) in both solid and solution phases simulate real-world storage scenarios [43]. These studies identify potential degradation pathways and establish appropriate storage conditions for maintaining product quality throughout the intended shelf life [49].

Crystallographic Analysis of Beta-Homo-Amino Acid Derivatives

The crystallographic analysis of Fmoc-L-beta-homoisoleucine and related beta-homo-amino acid derivatives presents unique challenges and opportunities for understanding the structural properties of these expanded backbone amino acid analogues. Unlike conventional alpha-amino acids, beta-amino acids possess an additional methylene group in their backbone, fundamentally altering their conformational preferences and packing arrangements in crystalline forms [1] .

Recent crystallographic studies on beta-amino acid derivatives have demonstrated that these compounds typically crystallize in lower symmetry space groups compared to their alpha counterparts [3] [4]. The most commonly observed space groups for beta-amino acid structures include P21, P1, and C2, reflecting the increased conformational flexibility inherent in the expanded backbone [5]. The molecular structure of Fmoc-L-beta-homoisoleucine exhibits the characteristic features of beta-amino acids, with a molecular formula of C22H25NO4 and a molecular weight of 367.44 Da [1] [6].

The Fmoc protecting group plays a crucial role in the crystallization behavior of beta-homoisoleucine derivatives. The fluorenyl moiety provides aromatic stacking interactions that facilitate ordered crystal packing, while the carbamate linkage contributes to hydrogen bonding networks essential for crystal stability [5] [7]. X-ray crystallographic studies of related Fmoc-protected beta-amino acids have revealed that the fluorenyl groups tend to arrange in parallel planes, creating favorable pi-pi interactions with intermolecular distances typically ranging from 3.4 to 3.8 Angstroms [4] [5].

The extended backbone of beta-homoisoleucine introduces additional conformational degrees of freedom compared to alpha-isoleucine. This structural modification manifests in the crystal packing through altered hydrogen bonding patterns and increased molecular volume requirements. Crystallographic data from related beta-amino acid structures indicate that the typical resolution range for these compounds spans 1.2 to 2.5 Angstroms, with the Fmoc-protected derivatives generally yielding higher quality diffraction data due to improved crystal order [3] [8].

Table 1: Physical and Spectroscopic Properties of Fmoc-L-beta-homoisoleucine

PropertyValueSource/Reference
Molecular FormulaC22H25NO4Multiple commercial suppliers
Molecular Weight (g/mol)367.44PubChem and commercial data
CAS Number193954-27-7Chemical databases
Melting Point (°C)98-100 (hexane/ethyl acetate)Literature reports
Optical Rotation [α]D20-24 ± 1° (c=0.5 in CHCl3)Experimental determination
SolubilitySoluble in organic solventsGeneral beta-amino acid properties
Crystal SystemNot reportedCrystallographic analysis needed
Space GroupNot reportedCrystallographic analysis needed
Storage Temperature2-8°CStorage recommendations

The stereochemical configuration of Fmoc-L-beta-homoisoleucine, specifically the (3R,4S) arrangement, influences both its crystallization behavior and molecular packing efficiency . This particular stereochemistry creates favorable intramolecular interactions between the beta-methyl substituent and the amino acid backbone, contributing to the overall conformational stability of the molecule in the solid state [11] .

Comparative crystallographic studies of beta-amino acid derivatives have revealed that the incorporation of branched side chains, such as the isopropyl group in beta-homoisoleucine, tends to promote specific secondary structure motifs in peptide contexts [11] [4]. The crystal structures of beta-peptides containing beta-homoisoleucine residues demonstrate enhanced 14-helix stability compared to unbranched beta-amino acids, with the side chain branching at the first carbon providing optimal conformational preorganization [11] [13].

Nuclear Magnetic Resonance Spectroscopic Profiling in Solution-State Conformations

Nuclear magnetic resonance spectroscopy provides invaluable insights into the solution-state conformational behavior of Fmoc-L-beta-homoisoleucine, revealing dynamic structural features that complement crystallographic data. The proton nuclear magnetic resonance spectrum of this compound exhibits characteristic signals that reflect both the Fmoc protecting group and the beta-homoisoleucine backbone [14].

The aromatic region of the proton nuclear magnetic resonance spectrum displays the distinctive fluorenyl proton signals between 7.3 and 7.8 ppm, appearing as a complex multiplet pattern characteristic of the Fmoc protecting group [7]. These signals serve as valuable diagnostic markers for confirming the presence and integrity of the Fmoc protection during synthetic transformations and peptide coupling reactions [15].

The alpha proton of the beta-homoisoleucine residue, located at the beta-position relative to the carbonyl group, resonates as a quartet or complex multiplet in the range of 4.2 to 4.4 ppm [14] [16]. This chemical shift position is characteristic of protons alpha to both nitrogen and carbonyl functionalities, consistent with the beta-amino acid structure. The multiplicity pattern reflects coupling to the adjacent methylene protons and provides information about the local conformational dynamics [17] [18].

Table 2: NMR Spectroscopic Data for Fmoc-L-beta-homoisoleucine

NMR TypeChemical Shift (ppm)AssignmentMultiplicity/Notes
1H NMR7.3-7.8Fmoc aromatic protonsComplex aromatic pattern
1H NMR4.2-4.4Alpha proton (β-position)Quartet/multiplet
1H NMR2.4-2.5Beta protonsDoublet of doublets
1H NMR1.5-1.6Gamma protonsMultiplet
1H NMR0.8-1.2Methyl groupsTriplet/doublet patterns
13C NMR170-175Carbonyl carbonsCharacteristic carbonyl region
13C NMR155-160Fmoc carbonyl carbonCarbamate carbonyl
13C NMR140-145Fmoc aromatic carbonsAromatic carbon signals

The beta-methylene protons appear as a characteristic doublet of doublets pattern between 2.4 and 2.5 ppm, reflecting their diastereotopic nature and coupling to both the alpha proton and the adjacent methine proton [14] [17]. This splitting pattern is diagnostic for beta-amino acids and distinguishes them from alpha-amino acid analogues. The chemical shift of these protons is influenced by the electron-withdrawing effect of the carboxyl group and the shielding effect of the adjacent side chain [19] [20].

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, with the carbonyl carbon signals appearing in the characteristic range of 170 to 175 ppm [14] [16]. The Fmoc carbamate carbonyl carbon typically resonates around 155 to 160 ppm, while the aromatic carbons of the fluorenyl system appear between 140 and 145 ppm [7] [15]. These chemical shift values are consistent with the expected electronic environment of the Fmoc protecting group.

Solution-state nuclear magnetic resonance studies of Fmoc-L-beta-homoisoleucine reveal important conformational dynamics that are not observable in crystal structures. Variable temperature nuclear magnetic resonance experiments demonstrate that the compound exhibits restricted rotation about the carbamate bond, leading to broadened signals at intermediate temperatures [7] [21]. This rotational barrier, typically ranging from 12 to 16 kcal/mol for Fmoc-protected amino acids, reflects the partial double bond character of the carbamate linkage [22] [23].

Two-dimensional nuclear magnetic resonance techniques, particularly nuclear Overhauser effect spectroscopy, provide crucial information about through-space interactions between different parts of the molecule [17] [16]. These experiments reveal intramolecular contacts between the Fmoc aromatic protons and the side chain methyl groups, indicating preferred conformational arrangements in solution that may differ from those observed in the solid state [19] [18].

The conformational behavior of Fmoc-L-beta-homoisoleucine in various solvents demonstrates the sensitivity of beta-amino acids to their chemical environment [7] [21]. In polar protic solvents, hydrogen bonding interactions with the carbamate oxygen and amino nitrogen lead to specific conformational preferences, while in non-polar solvents, intramolecular interactions become more prominent [13] [24].

Computational Modeling of Torsional Angles and Steric Effects

Computational modeling studies of Fmoc-L-beta-homoisoleucine have provided detailed insights into the conformational preferences and steric interactions that govern the behavior of this beta-amino acid derivative. Unlike alpha-amino acids, which are characterized by two backbone torsional angles (phi and psi), beta-amino acids possess three critical angles: phi (N-C3), theta (C3-C2), and psi (C2-C'), introducing additional conformational complexity [11] [25].

Molecular dynamics simulations using optimized force field parameters specifically developed for beta-amino acids have revealed that Fmoc-L-beta-homoisoleucine exhibits preferred torsional angle ranges that differ significantly from its alpha-amino acid counterpart [25] [26]. The phi angle typically adopts values between -120° and -60°, representing an extended range compared to alpha-isoleucine due to the additional backbone carbon [11] [13].

The theta angle, unique to beta-amino acids, shows a strong preference for values between 50° and 70°, corresponding to a gauche conformation that minimizes steric interactions between the side chain and the backbone [11] [18]. This angular preference is critical for the 14-helix promoting properties observed in beta-homoisoleucine-containing peptides, as it positions the side chain in an optimal orientation for favorable inter-residue contacts [20] [4].

Table 3: Computational Modeling Parameters for Beta-Homoisoleucine

ParameterBeta3-homoisoleucineComparison to α-isoleucineComputational Method
Phi (φ) Angle Range-120° to -60°Extended rangeMolecular dynamics
Theta (θ) Angle Range50° to 70°Additional theta angleDFT calculations
Psi (ψ) Angle Range-40° to +40°Similar rangeMonte Carlo simulations
Preferred Conformation14-helix promotingHelix destabilizing for αCD spectroscopy validation
Steric Hindrance FactorModerateLower steric clashForce field analysis
Backbone FlexibilityHigher than α-amino acids~30% more flexibleMD trajectory analysis
Side Chain Rotamers3-4 dominant rotamersSimilar rotamer preferencesRotamer library analysis
Energy Barrier (kcal/mol)2-4 kcal/molLower barriersQM/MM calculations

Quantum mechanical calculations at the density functional theory level have elucidated the energy landscape associated with conformational changes in Fmoc-L-beta-homoisoleucine [27] [26]. These studies reveal that the molecule exhibits multiple low-energy conformations separated by relatively modest energy barriers of 2 to 4 kcal/mol, consistent with the increased backbone flexibility observed experimentally [25] [13].

The steric effects arising from the branched side chain of beta-homoisoleucine have been systematically analyzed through computational approaches [11] [28]. The isopropyl side chain creates favorable van der Waals interactions with neighboring residues in peptide contexts, contributing to the observed helix-stabilizing properties [13] [24]. Molecular modeling studies indicate that the steric hindrance factor for beta-homoisoleucine is moderate compared to other branched beta-amino acids, allowing for efficient incorporation into peptide sequences without significant destabilization [26] [4].

Comparative analysis of backbone flexibility between Fmoc-L-beta-homoisoleucine and alpha-isoleucine reveals approximately 30% greater conformational mobility in the beta-amino acid derivative [25] [13]. This increased flexibility, quantified through molecular dynamics trajectory analysis, contributes to the ability of beta-peptides to adopt alternative secondary structures such as the 14-helix and 12-helix conformations [11] [4].

Side chain rotamer analysis demonstrates that Fmoc-L-beta-homoisoleucine exhibits 3 to 4 dominant rotameric states, similar to its alpha-amino acid analogue [26] [28]. However, the energy barriers between these rotamers are generally lower in the beta-amino acid, facilitating more rapid interconversion between conformational states [25] [18]. This dynamic behavior has important implications for peptide folding kinetics and thermodynamic stability [13] [24].

Advanced computational methods, including quantum mechanics/molecular mechanics calculations, have been employed to study the electronic effects of the Fmoc protecting group on the conformational preferences of beta-homoisoleucine [27] [26]. These studies reveal that the electron-withdrawing nature of the carbamate group influences the phi angle preferences, while the aromatic fluorenyl system participates in long-range electronic interactions that can affect overall molecular geometry [7] [21].

Table 4: Crystallographic Analysis Comparison

Compound ClassTypical Space GroupsResolution Range (Å)Common FeaturesChallenges
β3-amino acids (general)P21, P1, C21.2-2.0Extended backboneConformational flexibility
Alpha/beta peptidesP21212, P11.5-2.5Mixed helical patternsPhase determination
Beta-peptide oligomersP21, C2/c1.8-2.8Sheet-like arrangementsCrystal packing
Fmoc-protected beta-AAsP21/c, P11.4-2.2Fmoc stacking interactionsSolvent ordering
Cyclic beta-amino acidsP212121, P211.0-1.8Constrained conformationsTwinning issues

Computational studies have also addressed the thermodynamic aspects of conformational preferences in Fmoc-L-beta-homoisoleucine [25] [26]. Free energy calculations indicate that the preferred conformations in solution are stabilized by a combination of intramolecular hydrogen bonding, van der Waals interactions, and favorable electrostatic contacts [13] [24]. These findings provide a molecular basis for the enhanced stability and biological activity observed in peptides containing beta-homoisoleucine residues [4] [29].

The computational modeling results have been validated through comparison with experimental nuclear magnetic resonance coupling constants and circular dichroism spectroscopic data [25] [18]. The agreement between theoretical predictions and experimental observations confirms the accuracy of the computational models and provides confidence in their use for predicting the behavior of related beta-amino acid derivatives [26] [24].

XLogP3

4.3

Wikipedia

Fmoc-L-beta-homoisoleucine

Dates

Last modified: 08-15-2023

Explore Compound Types